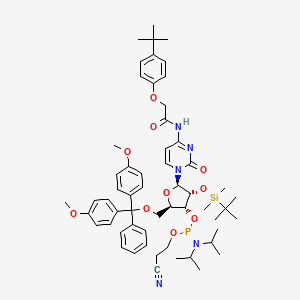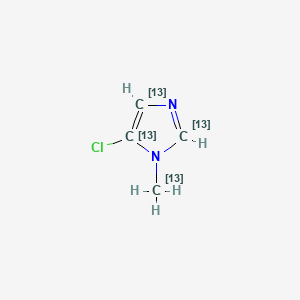
5-Chloro-1-methylimidazole-13C4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1-methylimidazole-13C4 is a stable isotope-labeled compound with the molecular formula 13C4H5ClN2 and a molecular weight of 120.519 . This compound is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions. The presence of the 13C isotope makes it particularly useful in various scientific research applications, including tracer studies and metabolic research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methylimidazole-13C4 typically involves the chlorination of 1-methylimidazole. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom at the 5-position of the imidazole ring . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is conducted in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-methylimidazole-13C4 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form imidazole N-oxides or reduction to form imidazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Products: Depending on the nucleophile used, products such as 5-azido-1-methylimidazole or 5-cyano-1-methylimidazole can be formed.
Oxidation Products: Imidazole N-oxides are common products of oxidation reactions.
Reduction Products: Reduced imidazole derivatives are formed, often with altered electronic properties.
Scientific Research Applications
5-Chloro-1-methylimidazole-13C4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Mechanism of Action
The mechanism of action of 5-Chloro-1-methylimidazole-13C4 involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also participate in hydrogen bonding and π-π interactions, influencing the stability and reactivity of the systems it is involved in . The presence of the 13C isotope allows for detailed studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy, providing insights into the molecular interactions and dynamics .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: Lacks the chlorine substitution, making it less reactive in certain substitution reactions.
5-Bromo-1-methylimidazole: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
5-Iodo-1-methylimidazole: Contains an iodine atom, which can undergo different types of reactions compared to the chlorine derivative.
Uniqueness
5-Chloro-1-methylimidazole-13C4 is unique due to its stable isotope labeling, which provides enhanced capabilities for tracing and studying chemical and biological processes. The chlorine substitution at the 5-position also imparts specific reactivity, making it valuable for targeted synthetic applications .
Properties
IUPAC Name |
5-chloro-1-(113C)methyl(2,4,5-13C3)imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2/c1-7-3-6-2-4(7)5/h2-3H,1H3/i1+1,2+1,3+1,4+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDGOZPYEABERA-JCDJMFQYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]N1[13CH]=N[13CH]=[13C]1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Butanone,1-[(2-aminobenzoyl)oxy]-(9CI)](/img/new.no-structure.jpg)
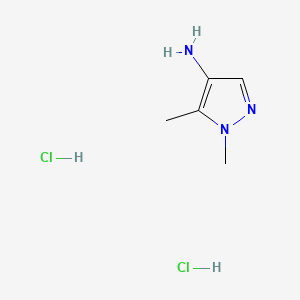
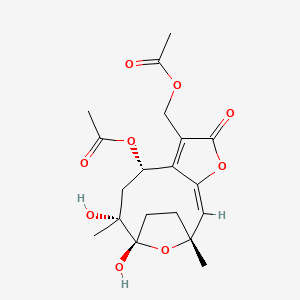
![(2S,3S,4aS,5R,8S,8aR)-5-(Benzyloxy)-2,3-dimethoxy-2,3-dimethylhexahydro-2H-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B586999.png)
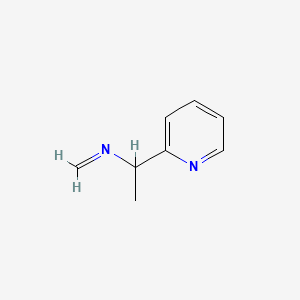
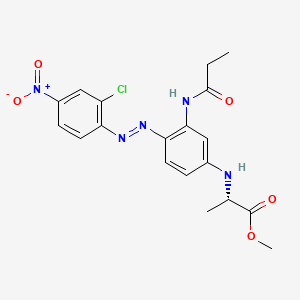
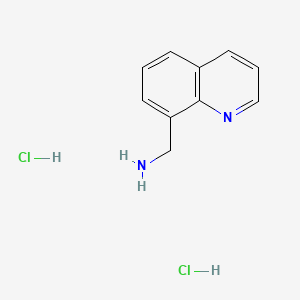
![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ol](/img/structure/B587009.png)
![4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine;hydrochloride](/img/structure/B587011.png)
